1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
Overview
Description
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is a heterocyclic compound with the molecular formula C15H12BrFN2. This compound is part of the benzodiazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The compound is a benzodiazole derivative. Benzodiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . .
Mode of Action
The mode of action of benzodiazole derivatives often involves interactions with cellular proteins or enzymes, leading to changes in cellular function . .
Biochemical Pathways
Benzodiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzodiazole derivatives inhibit enzymes involved in DNA synthesis, leading to anticancer effects .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of benzodiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in cell division, the result might be inhibition of cell division .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of benzodiazole derivatives can be affected by the pH of the environment .
Preparation Methods
The synthesis of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the benzodiazole ring through intramolecular cyclization.
Halogenation: Introduction of bromine and fluorine atoms to the benzodiazole ring.
Alkylation: Addition of the benzyl and methyl groups.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are commonly employed in industrial settings.
Chemical Reactions Analysis
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it suitable for developing advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-Benzyl-5-chloro-6-fluoro-2-methyl-1,3-benzodiazole: Similar structure but with chlorine instead of bromine.
1-Benzyl-5-bromo-6-chloro-2-methyl-1,3-benzodiazole: Contains both bromine and chlorine atoms.
1-Benzyl-5-bromo-6-fluoro-2-ethyl-1,3-benzodiazole: Has an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-bromo-6-fluoro-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYINLJBKABPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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